molecular formula C9H15NO2 B13342194 Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13342194
M. Wt: 169.22 g/mol
InChI Key: QIDKPXAOMOVSBB-DWYQZRHDSA-N
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Description

Rel-methyl (2R,3R)-3-aminobicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a unique structure with a bicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Rel-methyl (2R,3R)-3-aminobicyclo[22

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h5-8H,2-4,10H2,1H3/t5?,6?,7-,8-/m1/s1

InChI Key

QIDKPXAOMOVSBB-DWYQZRHDSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C2CCC1C2)N

Canonical SMILES

COC(=O)C1C2CCC(C2)C1N

Origin of Product

United States

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